p-Cyclobutylacetophenone

Lipophilicity Drug‑likeness Permeability

p‑Cyclobutylacetophenone (1‑(4‑cyclobutylphenyl)ethan‑1‑one) is a para‑substituted alkyl‑aryl ketone belonging to the acetophenone class. It features a cyclobutyl substituent at the para position of the phenyl ring, conferring a distinct combination of ring strain, conformational puckering, and steric profile relative to simpler acyclic or larger‑ring alkyl analogs [REFS‑1].

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 6921-50-2
Cat. No. B1432655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cyclobutylacetophenone
CAS6921-50-2
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2CCC2
InChIInChI=1S/C12H14O/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-8,11H,2-4H2,1H3
InChIKeyKIDXPQGKCCFELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Cyclobutylacetophenone (6921‑50‑2): Structural Identity and Compound Class Context


p‑Cyclobutylacetophenone (1‑(4‑cyclobutylphenyl)ethan‑1‑one) is a para‑substituted alkyl‑aryl ketone belonging to the acetophenone class. It features a cyclobutyl substituent at the para position of the phenyl ring, conferring a distinct combination of ring strain, conformational puckering, and steric profile relative to simpler acyclic or larger‑ring alkyl analogs [REFS‑1]. The compound is primarily employed as a synthetic building block and research intermediate, with a standard commercial purity of 95% and a computed logP (XLogP3) of 3.2 [REFS‑1][REFS‑2].

Why p‑Cyclobutylacetophenone (6921‑50‑2) Cannot Be Freely Swapped with Common Alkyl Acetophenone Analogs


Para‑substituted acetophenones display widely differing steric demands, electronic donation, and lipophilicity as a function of the alkyl substituent [REFS‑1]. The cyclobutyl group introduces a strained, non‑planar ring that alters the molecule‘s conformational landscape, C–H bond reactivity, and pharmacokinetic properties relative to linear (methyl, ethyl, isopropyl) or larger cyclic (cyclohexyl) counterparts [REFS‑2][REFS‑3]. These property variations can lead to significant shifts in reaction rate, metabolic stability, and target‑binding affinity, making simple substitution of analogs without experimental validation a costly risk.

Quantitative Differentiation Evidence for p‑Cyclobutylacetophenone (6921‑50‑2) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. p‑Cyclohexylacetophenone

The computed partition coefficient (XLogP3) for p‑cyclobutylacetophenone is 3.2 [REFS‑1], whereas the larger‑ring analog p‑cyclohexylacetophenone (CAS 18594‑05‑3, MW 202.3) is predicted to have an XLogP3 of approximately 4.2 based on the established methylene‑group increment of ~0.5 log units per carbon [REFS‑2]. This 1.0 log unit difference corresponds to a 10‑fold lower lipophilicity, which can translate into significantly better aqueous solubility, lower plasma protein binding, and reduced off‑target partitioning into lipid‑rich tissues.

Lipophilicity Drug‑likeness Permeability

Steric Demand (Molar Refractivity) vs. p‑Isopropylacetophenone

The molar refractivity (MR) of p‑cyclobutylacetophenone is calculated as 58.1 cm³·mol⁻¹ [REFS‑1]. Compared to the common isosteric replacement p‑isopropylacetophenone (MR ≈ 52.3 cm³·mol⁻¹), the cyclobutyl group provides an approximately 11% larger steric footprint while maintaining a rigid, geometrically well‑defined shape. In asymmetric catalytic reductions of p‑alkylacetophenones, increased steric bulk proximal to the carbonyl group has been shown to enhance enantioselectivity; the cyclobutyl ring‘s unique puckered conformation may offer a distinct steric environment compared to the flexible isopropyl group, potentially leading to different enantiomeric ratios [REFS‑2].

Steric hindrance Enantioselective synthesis Catalyst selectivity

Electron‑Donating Ability (Hammett σₚ) in p‑Alkylacetophenone Series

A 1959 tetrahedron study established the inherent order of electron release for simple alkyl groups as t‑Bu > i‑Pr > Et > Me using the principal transition energies of p‑alkylnitrobenzenes and p‑alkylacetophenones [REFS‑1]. Although p‑cyclobutylacetophenone was not specifically measured, the cyclobutyl substituent is expected to be intermediate between isopropyl and cyclohexyl in electron‑donating ability due to the balance of hyperconjugation and ring‑strain‑induced change in the carbon hybridization. This property directly controls the rate of electrophilic aromatic substitutions and the carbonyl group‘s electrophilicity in condensation reactions, where p‑isopropyl‑ and p‑tert‑butyl‑acetophenones have been shown to react 2–3 times faster than p‑methyl‑ and p‑ethyl‑ analogs [REFS‑2]. Selecting the cyclobutyl derivative allows the user to access a different reactivity window compared to both acyclic‑alkyl and larger‑ring derivatives.

Linear free‑energy relationships Reaction kinetics Electronic effects

High‑Value Application Scenarios for p‑Cyclobutylacetophenone (6921‑50‑2) Based on Differential Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Moderately Lipophilic, Conformationally Constrained Scaffolds

When a medicinal chemistry program requires a para‑substituted acetophenone scaffold with a logP approximately 1 unit lower than the cyclohexyl analog, p‑cyclobutylacetophenone offers a targeted starting point. Its XLogP3 of 3.2 places it in the desirable range for central nervous system penetration (commonly logP 2–4) while avoiding the excessive lipophilicity that often leads to metabolic instability [REFS‑1]. The rigid cyclobutane ring further reduces the number of rotatable bonds, potentially improving ligand binding entropy.

Asymmetric Synthesis and Chiral Pool Derivatization Exploiting Enhanced Steric Demand

In enantioselective reductions or C–C bond‑forming reactions where the alkyl group geometry influences enantiomeric excess (ee), the cyclobutyl group provides a steric environment distinct from both isopropyl and cyclohexyl [REFS‑1]. This can lead to unique ee outcomes not achievable with symmetric acyclic alkyl groups, making the compound a valuable substrate for methodology development and scale‑up in asymmetric catalysis programs.

Synthesis of Cyclobutane‑Containing Bioactive Molecules and Peptide Isosteres

The cyclobutane ring is a privileged substructure in more than 60 bioactive natural products and several FDA‑approved drugs [REFS‑1]. p‑Cyclobutylacetophenone serves as a direct precursor to cyclobutane‑bearing pharmacophores, enabling rapid entry into this underexploited chemical space without the need for de novo ring construction. The commercial availability of the compound at 95% purity with analytical documentation (NMR, HPLC, GC) [REFS‑2] reduces the synthetic burden and accelerates project timelines.

Quote Request

Request a Quote for p-Cyclobutylacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.